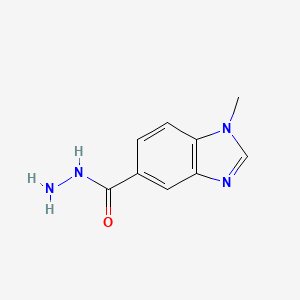

1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

Overview

Description

“1-methyl-1H-1,3-benzimidazole-5-carbohydrazide” is a biochemical used for proteomics research . It has a molecular formula of C9H10N4O and a molecular weight of 190.20 g/mol .

Synthesis Analysis

The synthesis of methyl 1H-benzimidazole-5-carboxylate derivatives, which are similar to “1-methyl-1H-1,3-benzimidazole-5-carbohydrazide”, involves the reaction of o-phenylendiamine derivatives with urea . The oxygen at the 2nd position is converted to chlorine in the presence of POCl3. Finally, the resulting products are obtained by the nucleophilic reaction with 4-methylpiperidine .Molecular Structure Analysis

The structures of synthesized compounds were elucidated with 1H-13C-NMR and LC-MS techniques .Chemical Reactions Analysis

The targeted methyl 1H-benzimidazole-5-carboxylates were synthesized by the reaction of o-phenylendiamine derivatives with urea . Oxygen at the 2nd position was converted to the chlorine in the presence of POCl3. Finally, the resulting products were obtained by the nucleophilic reaction with 4-methylpiperidine .Physical And Chemical Properties Analysis

The molecular formula of “1-methyl-1H-1,3-benzimidazole-5-carbohydrazide” is C9H10N4O, and it has a molecular weight of 190.20 g/mol .Scientific Research Applications

Proteomics Research

1-methyl-1H-1,3-benzimidazole-5-carbohydrazide: is utilized in proteomics research due to its biochemical properties . It serves as a molecular tool to study protein interactions and functions. Its solid state and stability at room temperature make it suitable for various experimental conditions, and its predicted density and refractive index suggest potential applications in the analysis of protein structure and function.

Medicinal Chemistry

In medicinal chemistry, benzimidazole derivatives, including 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide , are explored for their pharmacological activities . They are known to exhibit a wide range of biological activities, such as antibacterial, anticancer, antifungal, and antiviral properties. This compound could be a precursor in synthesizing new drugs with improved efficacy against various diseases.

Agriculture

The antimicrobial potential of benzimidazole compounds suggests their use in agriculture to protect crops from fungal and bacterial pathogens . 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide could be investigated for its effectiveness in increasing crop yield and resistance to plant diseases.

Material Science

In material science, benzimidazole derivatives are valued for their contribution to the development of new materials with desirable thermal and physical properties . 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide may be used to synthesize compounds with high density and thermal stability, which are essential characteristics for advanced materials.

Environmental Science

Benzimidazole derivatives are also significant in environmental science. They can be part of the synthesis of environmentally friendly materials or chemicals used in pollution control and remediation efforts . The stability and low sensitivity of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide make it a candidate for such applications.

Biochemistry and Pharmacology

Lastly, in biochemistry and pharmacology, this compound’s role is crucial in understanding the mechanisms of drug action and the development of therapeutic agents . Its antimicrobial potential is particularly noteworthy, providing a foundation for the development of new antimicrobial drugs to combat resistant strains of bacteria and fungi .

properties

IUPAC Name |

1-methylbenzimidazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-13-5-11-7-4-6(9(14)12-10)2-3-8(7)13/h2-5H,10H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRTUKCDMLKZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-1,3-benzimidazole-5-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1390965.png)

![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea](/img/structure/B1390969.png)

![[(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1390973.png)

![5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1390975.png)

![(2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1390981.png)

![(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1390982.png)